5-Chlorobenzofurazan
Overview
Description
5-Chlorobenzofurazan is a heterocyclic compound with the molecular formula C6H3ClN2O. It is also known as this compound. This compound is characterized by a benzene ring fused with an oxadiazole ring, where a chlorine atom is attached to the benzene ring. It is a versatile compound used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chlorobenzofurazan can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with chloroform in the presence of a base, such as potassium carbonate, under reflux conditions. Another method includes the cyclization of 2-chloroaniline with nitrous acid followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzofurazan undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can have different functional groups attached to the benzene ring.
Scientific Research Applications
5-Chlorobenzofurazan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the development of fluorescent probes for detecting biomolecules and studying biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorobenzofurazan involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent probe by binding to target biomolecules and altering its fluorescence emission. This property is utilized in various analytical and diagnostic applications. The compound’s ability to undergo substitution reactions also allows it to interact with different enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar in structure but with a nitro group, used as a fluorescent reagent.
2,1,3-Benzothiadiazole: Contains sulfur instead of oxygen, used in optoelectronic applications.
2,1,3-Benzoxazole: Lacks the chlorine atom, used in medicinal chemistry.
Uniqueness: 5-Chlorobenzofurazan is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological properties. Its ability to act as a versatile building block in organic synthesis and its applications in fluorescence-based studies make it a valuable compound in various research fields.
Properties
IUPAC Name |
5-chloro-2,1,3-benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGUUSPCQWWLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343897 | |
Record name | 5-Chloro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19155-86-3 | |
Record name | 5-Chloro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chlorobenzofurazan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the dissociation enthalpy of the N–O bond in 5-Chlorobenzofurazan-1-oxide?
A1: Understanding the strength of the N–O bond in this compound-1-oxide, as determined by its dissociation enthalpy, provides valuable insight into the molecule's reactivity and potential as a synthetic building block. A higher dissociation enthalpy suggests a stronger N–O bond, potentially leading to greater stability under various reaction conditions. The research paper specifically reports the dissociation enthalpy of the N–O bond in this compound-1-oxide to be 244.1±3.5 kJ/mol []. This information can be utilized in computational chemistry models and for predicting the compound's behavior in chemical reactions, contributing to a deeper understanding of its potential applications.
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